3-Amino-N,N-dimethyl-2-(2,2,2-trifluoro-ethoxy)-benzamide
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Overview
Description
3-Amino-N,N-dimethyl-2-(2,2,2-trifluoro-ethoxy)-benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group, a dimethylamino group, and a trifluoroethoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N-dimethyl-2-(2,2,2-trifluoro-ethoxy)-benzamide typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzamide derivative.
Introduction of the Trifluoroethoxy Group: This step involves the reaction of the benzamide derivative with a trifluoroethanol reagent under acidic or basic conditions to introduce the trifluoroethoxy group.
Dimethylation: The final step involves the dimethylation of the amino group using a methylating agent such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N,N-dimethyl-2-(2,2,2-trifluoro-ethoxy)-benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines, or alcohols.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Amino-N,N-dimethyl-2-(2,2,2-trifluoro-ethoxy)-benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-N,N-dimethyl-2-(2,2,2-trifluoro-ethoxy)-benzamide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This can involve binding to the active site or allosteric sites of the target protein.
Therapeutic Effects: The compound may exert its effects through various pathways, such as inducing apoptosis in cancer cells or reducing inflammation by inhibiting pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
3-Amino-N,N-dimethylbenzamide: Lacks the trifluoroethoxy group, resulting in different chemical and biological properties.
2-(2,2,2-Trifluoroethoxy)-benzamide: Lacks the amino and dimethylamino groups, leading to different reactivity and applications.
N,N-Dimethyl-2-(2,2,2-trifluoroethoxy)-benzamide: Lacks the amino group, affecting its potential biological activity.
Uniqueness
3-Amino-N,N-dimethyl-2-(2,2,2-trifluoro-ethoxy)-benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trifluoroethoxy group enhances its lipophilicity and metabolic stability, while the amino and dimethylamino groups contribute to its potential as a pharmacophore.
Properties
IUPAC Name |
3-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-16(2)10(17)7-4-3-5-8(15)9(7)18-6-11(12,13)14/h3-5H,6,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXYVWMWGAXANG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)N)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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